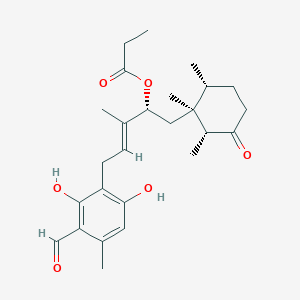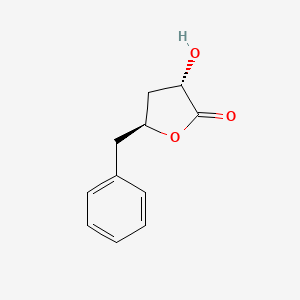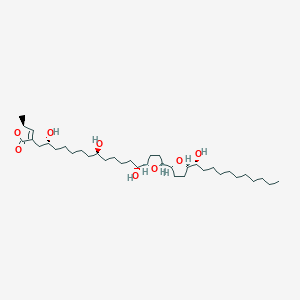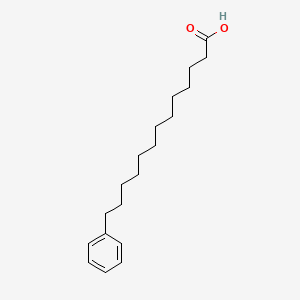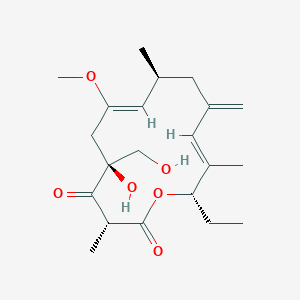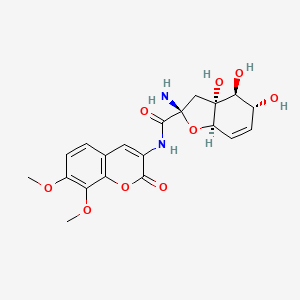
Aspergillazine D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aspergillazine D is a natural product found in Aspergillus unilateralis with data available.
Wissenschaftliche Forschungsanwendungen
Novel Diketopiperazine Dimer
Aspergilazine A, a diketopiperazine (DKP) dimer related to Aspergillazine D, was isolated from the marine-derived fungus Aspergillus taichungensis. It features a unique N-1 to C-6 linkage and has shown weak activity against influenza A (H1N1) virus, indicating potential antiviral properties (Cai et al., 2012).
Potential for Antifungal Resistance Study
Studies have shown that triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus. This indicates that compounds like Aspergillazine D could be important in studying and understanding the development of antifungal resistance (Snelders et al., 2012).
Cytotoxic Effects
Aspergillazine A, similar in structure to Aspergillazine D, has been found to exhibit weak cytotoxic effects on various cancer cell lines. This suggests a potential application in cancer research (Liu et al., 2005).
Genomic Research Applications
The Aspergillus Genome Database offers a comprehensive resource for researchers studying genetics and molecular biology of Aspergilli, which could include studies related to compounds like Aspergillazine D (Arnaud et al., 2009).
Eigenschaften
Produktname |
Aspergillazine D |
|---|---|
Molekularformel |
C20H22N2O9 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
(2S,3aR,4S,5R,7aR)-2-amino-N-(7,8-dimethoxy-2-oxochromen-3-yl)-3a,4,5-trihydroxy-3,4,5,7a-tetrahydro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H22N2O9/c1-28-12-5-3-9-7-10(17(25)30-14(9)15(12)29-2)22-18(26)20(21)8-19(27)13(31-20)6-4-11(23)16(19)24/h3-7,11,13,16,23-24,27H,8,21H2,1-2H3,(H,22,26)/t11-,13-,16+,19+,20+/m1/s1 |
InChI-Schlüssel |
YZDMAZKSIAAIAV-JKRAONCPSA-N |
Isomerische SMILES |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)[C@@]3(C[C@@]4([C@H](O3)C=C[C@H]([C@@H]4O)O)O)N)OC |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)NC(=O)C3(CC4(C(O3)C=CC(C4O)O)O)N)OC |
Synonyme |
aspergillazine A aspergillazine B aspergillazine C aspergillazine D aspergillazine E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



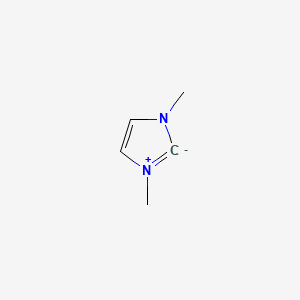
![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S,3S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] (6S)-6-methyloctanoate](/img/structure/B1247498.png)


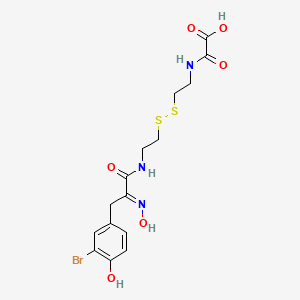

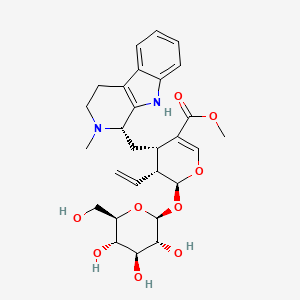

![N-[4-[5-(4-fluorophenyl)-3-methyl-2-methylsulfanylimidazol-4-yl]pyridin-2-yl]acetamide](/img/structure/B1247509.png)
